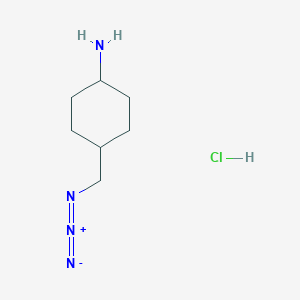
2-Isoxazol-3-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isoxazol-3-ylethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoxazol-3-ylethanol typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isoxazol-3-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oximes, which can then undergo intramolecular cyclization to yield isoxazoles . Reduction reactions can convert the compound into different alcohol derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert the compound into alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various substituted isoxazoles.
Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and alcohol derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Isoxazol-3-ylethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Isoxazol-3-ylethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can enhance neurotransmission and potentially alleviate symptoms of neurological disorders. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
2-Isoxazol-3-ylethanol can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2-(1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2 |
InChI-Schlüssel |
AADUNGUUVWMGSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)








![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
